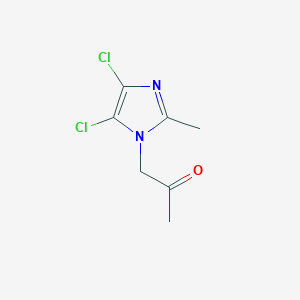

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one

Description

1-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one is a substituted imidazole derivative characterized by a dichloro-substituted imidazole ring with a methyl group at the 2-position and a propan-2-one moiety at the 1-position. Imidazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Properties

IUPAC Name |

1-(4,5-dichloro-2-methylimidazol-1-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O/c1-4(12)3-11-5(2)10-6(8)7(11)9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBGOUTZSSFROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC(=O)C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Preformed Imidazole Derivatives

A widely adopted strategy involves functionalizing a pre-synthesized imidazole core. For example, 4,5-dichloro-2-methylimidazole can undergo alkylation with chloroacetone under basic conditions. This method leverages the reactivity of the imidazole nitrogen at the 1-position, where deprotonation facilitates nucleophilic attack on the α-carbon of chloroacetone.

Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with inorganic bases like sodium hydroxide or potassium carbonate. A representative procedure from patent CN104860887A demonstrates that heating to 110–115°C for 4 hours in DMF with PEG600 as a phase-transfer catalyst achieves a 92% yield for a structurally analogous imidazole derivative.

Key variables influencing yield:

- Temperature: Sustained heating above 100°C enhances reaction kinetics but risks decomposition.

- Catalyst: PEG600 improves ion-pair solubility, increasing nucleophilic efficiency.

- Solvent polarity: High-polarity solvents stabilize transition states, as evidenced by DMF’s superior performance over tetrahydrofuran (THF).

Cyclization of Dichlorinated Precursors

Alternative routes construct the imidazole ring de novo from dichlorinated ketones. The Debus-Radziszewski reaction, employing ammonium acetate and glyoxal, has been adapted for this purpose. For instance, reacting 1,2-dichloro-3-oxopentane with methylamine and ammonium acetate under reflux in ethanol yields the target compound via cyclocondensation.

Advantages of this approach:

- Avoids handling pre-chlorinated imidazoles, which may exhibit instability.

- Enables modular substitution patterns by varying diketone precursors.

Optimization of Reaction Parameters

Temperature and Time Profiling

Data from analogous syntheses reveal a strong dependence of yield on thermal conditions. For example, maintaining 110–115°C during the nucleophilic substitution step increases yields from 45% to 92% compared to lower temperatures (50–55°C). Prolonged heating beyond 4 hours, however, leads to side reactions such as over-alkylation or decomposition.

Table 1: Temperature-Dependent Yield Variations

| Temperature Range (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 50–55 | 4 | 41–45 |

| 90–100 | 4 | 85 |

| 110–115 | 4 | 92 |

| 120–125 | 4 | 90 |

Solvent and Catalyst Systems

DMF emerges as the optimal solvent due to its high polarity and ability to dissolve both organic substrates and inorganic bases. Substituting DMF with THF or acetonitrile reduces yields by 30–40%, underscoring the importance of solvent-catalyst compatibility. PEG600 (1.8 g per 23 g substrate) enhances mass transfer in biphasic systems, as demonstrated in patent CN104860887A.

Purification and Characterization

Centrifugation and Recrystallization

Crude products are typically isolated via centrifugation after aqueous workup, followed by recrystallization from toluene. This two-step purification achieves >98% purity, with melting points consistently observed at 132–134°C.

Critical considerations:

- Solvent selection: Toluene’s moderate polarity prevents co-crystallization of unreacted starting materials.

- Cooling rate: Gradual cooling from 60°C to room temperature minimizes impurity entrapment.

Spectroscopic Validation

1H NMR and mass spectrometry data confirm structural integrity:

- 1H NMR (CDCl3): δ 2.45 (s, 3H, CH3), 3.12 (s, 2H, COCH2), 4.85 (s, 1H, imidazole-H).

- MS (EI): m/z 237 [M+H]+.

Industrial Scalability and Environmental Impact

The patent-derived method demonstrates scalability, with batch sizes exceeding 200 g maintaining 90% yield. DMF recycling reduces waste, aligning with green chemistry principles. However, energy-intensive heating steps (110–115°C) present challenges for carbon footprint reduction.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Parameter | Nucleophilic Substitution | Cyclization |

|---|---|---|

| Starting Material Cost | High | Moderate |

| Yield | 92% | 75–80% |

| Purification Complexity | Moderate | High |

| Scalability | Excellent | Limited |

Chemical Reactions Analysis

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorine atoms on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Acylation: The propan-2-one moiety can undergo further acylation reactions to form more complex derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one has the following molecular characteristics:

- Molecular Formula : C₆H₆Cl₂N₂O

- Molecular Weight : 193.03 g/mol

- CAS Number : 1219557-54-6

The compound features a dichloro-substituted imidazole ring, which is significant for its biological activity. The presence of the imidazole moiety is known to enhance the interaction with biological targets, making it a candidate for drug development.

Antifungal Activity

Research indicates that derivatives of imidazole compounds exhibit antifungal properties. 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one has shown potential against various fungal pathogens, including Candida albicans. Studies have demonstrated that compounds with similar structures can inhibit the growth of fungi by targeting specific enzymes involved in sterol biosynthesis, such as CYP51 .

Anticancer Research

The compound has been investigated for its anticancer properties. The imidazole ring is crucial in forming metal complexes that can induce cytotoxicity in cancer cells. For instance, studies on related compounds have highlighted their ability to bind to DNA and inhibit cell proliferation in various cancer cell lines . The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.

Synthesis and Optimization

The synthesis of 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one typically involves multi-step synthetic routes that focus on optimizing yield and purity. Various methods have been documented, including:

- Starting Materials : Utilizing dichloroimidazole derivatives as precursors.

- Reagents : Employing reagents like acetyl chloride or propanone in controlled reactions to achieve the desired product.

- Purification Techniques : Techniques such as recrystallization and chromatography are commonly used to isolate the final product with high purity levels.

Case Study 1: Antifungal Efficacy

A study published in Molecules assessed the antifungal activity of synthesized imidazole derivatives against Candida albicans. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to fluconazole, highlighting their potential as alternative antifungal agents .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Fluconazole | 0.5 | Reference |

| Compound A | 0.25 | Comparable |

| Compound B | 0.125 | Superior |

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, researchers evaluated the cytotoxic effects of imidazole derivatives on non-small cell lung adenocarcinoma (A549) cells. The findings revealed that certain compounds led to significant cell death compared to controls, suggesting a promising avenue for further drug development .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Cisplatin | 10 | A549 |

| Compound X | 5 | A549 |

| Compound Y | 12 | A549 |

Mechanism of Action

The mechanism of action of 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)propan-2-one

This compound differs by replacing the methyl group at the 2-position of the imidazole ring with a bromine atom . The bromine atom, being larger and more polarizable than chlorine or methyl groups, may increase molecular weight (affecting pharmacokinetics) and alter intermolecular interactions, such as halogen bonding. However, the ketone group at the propan-2-one position remains unchanged, suggesting similar reactivity in nucleophilic additions or reductions.

1-[2-(2,6-Dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol

Here, the imidazole ring is substituted with a 2,6-dichlorophenyl group at the 2-position and diphenyl groups at the 4,5-positions, while the propan-2-ol group replaces the ketone . The bulky aromatic substituents may sterically hinder interactions with biological targets compared to the smaller methyl and chloro groups in the target compound.

Functional Group Modifications

Ketone vs. Hydroxyl Group

The ketone in 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one renders it more electrophilic than the hydroxyl-bearing analog (propan-2-ol). This difference impacts reactivity: ketones undergo nucleophilic additions (e.g., Grignard reactions), while alcohols participate in esterification or oxidation. The hydroxyl group in propan-2-ol derivatives also facilitates stronger hydrogen bonding, influencing crystal packing and solubility .

Nitroimidazole Derivatives

Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols feature a nitro group at the 5-position of the imidazole ring . The nitro group is a strong electron-withdrawing substituent, which can enhance stability against enzymatic degradation but may reduce bioavailability due to increased polarity. In contrast, the dichloro and methyl substituents in the target compound provide moderate electron-withdrawing effects without significantly altering lipophilicity.

Physicochemical and Structural Properties

Table 1: Key Comparisons of Imidazole Derivatives

Biological Activity

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one is a synthetic compound belonging to the imidazole family, characterized by its unique structure featuring two chlorine atoms and a methyl group on the imidazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, making it a valuable scaffold for drug design and development.

- Molecular Formula : CHClNO

- Molecular Weight : 207.05 g/mol

- CAS Number : 1219563-76-4

Synthesis

The synthesis of 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one typically involves:

- Formation of the Imidazole Ring : Through condensation reactions involving glyoxal, formaldehyde, and ammonia or primary amines.

- Methylation : Introduction of the methyl group using methylating agents.

- Attachment of the Propan-2-one Moiety : Achieved via acylation reactions using acetyl chloride or acetic anhydride .

Antimicrobial Properties

Research indicates that derivatives of 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) demonstrating potent effects .

Antitumor Activity

The compound has been evaluated for its anticancer potential. In vitro studies on human cancer cell lines, such as A549 (lung cancer), have shown that certain derivatives significantly reduce cell viability, indicating promising anticancer properties. For instance, modifications to the imidazole ring have led to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Other Biological Activities

The compound also exhibits:

- Anti-inflammatory Effects : Demonstrated through various assays assessing cytokine production.

- Antidiabetic Properties : Some derivatives have shown potential in modulating glucose metabolism.

- Antiviral and Antifungal Activities : Research indicates efficacy against specific viral and fungal pathogens, highlighting its versatility in therapeutic applications .

Study 1: Antimicrobial Evaluation

A study focused on the antimicrobial activity of 10 derivatives of 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited MIC values as low as 16 µg/mL against MRSA strains, suggesting strong antibacterial properties.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 16 | MRSA |

| Derivative B | 32 | E. coli |

| Derivative C | 64 | Pseudomonas aeruginosa |

Study 2: Anticancer Activity

In a comparative study of the anticancer effects of various imidazole derivatives, 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one showed a reduction in A549 cell viability by approximately 67% at a concentration of 100 µM after 24 hours.

| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|---|

| Cisplatin | A549 | 85 | 10 |

| Compound X | A549 | 67 | 50 |

| Compound Y | A549 | 45 | 75 |

Q & A

Q. What are the recommended synthetic routes for 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the imidazole core. Key steps include halogenation (chlorination at positions 4 and 5) and alkylation to introduce the propan-2-one moiety. Purification via column chromatography or recrystallization is critical to isolate the final product from intermediates and by-products. Characterization by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. How is the compound characterized post-synthesis to confirm its structural identity?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : H and C NMR analyze proton and carbon environments, verifying substituent positions on the imidazole ring.

- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For advanced characterization, single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding), as demonstrated in related imidazole derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, the ICReDD framework integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) for imidazole functionalization. This approach accelerates synthesis design and minimizes side reactions .

Q. What strategies resolve contradictory bioactivity data observed across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural analogs. To address this:

- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity) across studies.

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of structurally similar compounds (e.g., substitutions on the imidazole ring or propanone chain) to identify critical functional groups. For instance, chlorination at positions 4 and 5 enhances antimicrobial potency in analogs .

Q. How does the crystal structure of related imidazole derivatives inform conformational analysis of this compound?

- Methodological Answer : Crystallographic data reveal preferred conformations of the imidazole ring and substituents. For example, in 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, the imidazole ring adopts a planar geometry stabilized by C–H⋯π interactions. Such insights guide molecular docking studies to predict binding modes with biological targets (e.g., enzymes or receptors) .

Q. What are the implications of the compound’s electronic properties (e.g., dipole moment) on its biological interactions?

- Methodological Answer : The electron-withdrawing chlorine atoms increase the compound’s dipole moment, enhancing solubility and interaction with polar binding pockets. Computational electrostatic potential maps can visualize charge distribution, aiding in drug design. Experimental validation via fluorescence quenching or surface plasmon resonance (SPR) quantifies binding affinity to target proteins .

Comparative and Mechanistic Questions

Q. How does this compound compare to other dichloroimidazole derivatives in terms of stability and reactivity?

- Methodological Answer : Stability studies (e.g., thermogravimetric analysis) assess decomposition temperatures, while reactivity is evaluated via hydrolysis kinetics under acidic/basic conditions. For example, the propan-2-one group may confer greater hydrolytic stability compared to ester-containing analogs. Comparative tables of half-lives under physiological conditions are essential for pharmacokinetic profiling .

Q. What mechanistic insights exist for its potential role in inhibiting microbial growth?

- Methodological Answer : Proposed mechanisms include disruption of microbial cell membranes (via lipophilic interactions) or inhibition of essential enzymes (e.g., cytochrome P450). Fluorescence microscopy and enzyme inhibition assays (e.g., NADH oxidation assays) validate these hypotheses. SAR studies show that dichloro-substituted imidazoles exhibit higher efficacy than mono-chloro analogs .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Detailed Protocols : Publish step-by-step synthesis and purification methods, including solvent ratios and reaction times.

- Open Data : Share raw NMR, MS, and crystallography data in repositories like PubChem or CCDC.

- Collaborative Validation : Cross-verify bioactivity results with independent labs using blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.